Cas no 407-67-0 (Octane, 8-bromo-1,1,1-trifluoro-)

8-Bromo-1,1,1-trifluorooctane is a halogenated alkane featuring both bromine and trifluoromethyl functional groups. This compound is of interest in organic synthesis due to its reactivity, particularly in nucleophilic substitution and radical reactions. The presence of bromine enhances its utility as an alkylating agent, while the trifluoromethyl group contributes to its stability and potential applications in fluorinated intermediates. Its structure makes it suitable for use in pharmaceuticals, agrochemicals, and specialty materials where selective functionalization is required. The compound's well-defined reactivity profile and compatibility with various reaction conditions make it a valuable reagent in advanced synthetic chemistry.
Octane, 8-bromo-1,1,1-trifluoro- structure
407-67-0 structure
Product name:Octane, 8-bromo-1,1,1-trifluoro-
CAS No:407-67-0
MF:C8H14BrF3
MW:247.095972537994
MDL:MFCD22053264
CID:1515533
PubChem ID:16726753

Octane, 8-bromo-1,1,1-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • Octane, 8-bromo-1,1,1-trifluoro-
    • SCHEMBL9260249
    • DUQYWQRWUZICCS-UHFFFAOYSA-N
    • 8-Bromo-1,1,1-trifluorooctane
    • G75350
    • 407-67-0
    • MFCD22053264
    • AKOS040767799
    • 8-bromo-1,1,1-trifluoro-octane
    • MDL: MFCD22053264
    • Inchi: InChI=1S/C8H14BrF3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-7H2
    • InChI Key: DUQYWQRWUZICCS-UHFFFAOYSA-N
    • SMILES: C(CCCC(F)(F)F)CCCBr

Computed Properties

  • Exact Mass: 246.02312
  • Monoisotopic Mass: 246.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • PSA: 0

Octane, 8-bromo-1,1,1-trifluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
099372-250mg
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
250mg
$115.00 2024-07-19
eNovation Chemicals LLC
Y1260989-100g
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
100g
$7045 2024-06-05
1PlusChem
1P01FFOL-5g
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
5g
$688.00 2024-05-03
A2B Chem LLC
AX98981-100g
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
100g
$4330.00 2024-04-20
eNovation Chemicals LLC
Y1260989-100mg
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
100mg
$65 2025-02-26
1PlusChem
1P01FFOL-1g
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
1g
$268.00 2024-05-03
A2B Chem LLC
AX98981-250mg
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
250mg
$115.00 2024-04-20
A2B Chem LLC
AX98981-5g
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
5g
$610.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1766248-250mg
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
250mg
¥227.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1766248-1g
8-Bromo-1,1,1-trifluorooctane
407-67-0 98%
1g
¥612.00 2024-05-14

Additional information on Octane, 8-bromo-1,1,1-trifluoro-

Recent Advances in the Study of Octane, 8-bromo-1,1,1-trifluoro- (CAS: 407-67-0) and Its Applications in Chemical Biology and Pharmaceutical Research

Octane, 8-bromo-1,1,1-trifluoro- (CAS: 407-67-0) is a halogenated organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its bromine and trifluoromethyl substituents, exhibits remarkable reactivity and stability, making it a valuable building block in synthetic chemistry and drug discovery. Recent studies have explored its utility in the development of novel therapeutic agents, as well as its role in understanding biochemical pathways and molecular interactions.

One of the key areas of research involving Octane, 8-bromo-1,1,1-trifluoro- is its application in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the synthesis of trifluoromethylated analogs of known drugs, which showed improved pharmacokinetic profiles and reduced off-target effects. The study highlighted the compound's versatility in introducing trifluoromethyl groups into complex molecular frameworks, a strategy that is increasingly being adopted in modern drug design.

In addition to its role in drug synthesis, Octane, 8-bromo-1,1,1-trifluoro- has been investigated for its potential as a probe in chemical biology. Researchers have utilized its bromine moiety for site-specific labeling of biomolecules, enabling the study of protein-ligand interactions and cellular processes. A recent preprint on bioRxiv detailed the development of a novel labeling technique using this compound, which allowed for the real-time tracking of enzyme activity in live cells. This approach provides a powerful tool for elucidating the mechanisms of action of various enzymes and could lead to the discovery of new therapeutic targets.

Another promising avenue of research involves the use of Octane, 8-bromo-1,1,1-trifluoro- in the development of agrochemicals. The compound's structural features make it an attractive candidate for the design of pesticides and herbicides with improved efficacy and environmental safety. A 2022 study in the journal Pest Management Science reported the synthesis of a series of derivatives based on this compound, which exhibited potent herbicidal activity against a broad spectrum of weeds while showing minimal toxicity to non-target organisms. These findings underscore the potential of this compound in addressing global challenges in agriculture and food security.

Despite its promising applications, challenges remain in the large-scale production and handling of Octane, 8-bromo-1,1,1-trifluoro-. Recent advancements in synthetic methodologies, such as flow chemistry and catalytic processes, have shown potential in overcoming these limitations. A 2023 review in Organic Process Research & Development highlighted several innovative approaches to the scalable synthesis of this compound, emphasizing the importance of green chemistry principles in minimizing waste and improving efficiency. These developments are expected to facilitate the broader adoption of this compound in industrial and academic settings.

In conclusion, Octane, 8-bromo-1,1,1-trifluoro- (CAS: 407-67-0) represents a versatile and valuable compound in the fields of chemical biology and pharmaceutical research. Its unique properties and diverse applications make it a focal point of ongoing investigations, with the potential to drive innovation in drug discovery, chemical biology, and agrochemical development. Future research will likely continue to explore new synthetic routes, applications, and mechanistic insights, further solidifying its role as a key player in these disciplines.

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